BenchChemオンラインストアへようこそ!

timosaponin AIII

Oncology Cytotoxicity mTORC1

Timosaponin AIII (TAIII) is the definitive spirostanol saponin for tumor-selective research—inducing apoptosis in BT474/MDA-MB-231 cells (IC50 2.5-6 µM) while sparing normal cells, a selectivity absent in timosaponin BII. It uniquely inhibits mTORC1, induces ER stress, reverses scopolamine-induced memory deficits (AChE IC50 35.4 µM), and selectively antagonizes the TP receptor/Gq pathway (IC50 10.6 µM). Substitution with TBII, TBIII, or sarsasapogenin is scientifically invalid—glycosylation differences fundamentally alter pharmacodynamics. With low oral bioavailability (9.18%), TAIII is the ideal model for solubility-enhancement formulation studies.

Molecular Formula C39H64O13
Molecular Weight 740.9 g/mol
Cat. No. B8058551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametimosaponin AIII
Molecular FormulaC39H64O13
Molecular Weight740.9 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1
InChIInChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1
InChIKeyMMTWXUQMLQGAPC-YXOKLLKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Timosaponin AIII: A Steroidal Saponin with Distinct Functional Differentiation


Timosaponin AIII (TAIII), also known as Timosaponin A3 or Filiferin B, is a spirostanol-type steroidal saponin isolated from the rhizome of *Anemarrhena asphodeloides* Bunge (Liliaceae) [1]. It is characterized by a sarsasapogenin aglycone core attached to a disaccharide moiety (D-glucose and D-galactose) [2]. TAIII is recognized as a bioactive constituent responsible for multiple pharmacological effects, including selective tumor cytotoxicity, acetylcholinesterase inhibition, and antiplatelet activity [3]. Unlike many co-occurring saponins in the same plant source, TAIII exhibits a unique structure-activity profile that underpins its specific biological actions, making it a critical reference compound for research and development in oncology, neuroscience, and cardiovascular fields [4].

Why Timosaponin AIII Cannot Be Simply Substituted by Other Anemarrhena Saponins


Substitution of timosaponin AIII (TAIII) with structurally related saponins from *Anemarrhena asphodeloides* is not scientifically valid due to critical differences in their pharmacodynamic and pharmacokinetic profiles. The number and position of saccharide moieties on the steroidal core fundamentally dictate biological activity, and TAIII possesses a unique glycosylation pattern that is not shared by its analogs [1]. Direct comparative studies have established that closely related compounds like timosaponin BII (TBII), timosaponin BIII (TBIII), and the aglycone sarsasapogenin exhibit markedly different cytotoxic selectivity, potency in neurological assays, oral bioavailability, and hemolytic potential [2][3][4]. Relying on a generic class-level assumption would lead to erroneous experimental conclusions and failed translational outcomes. The quantitative evidence below delineates the specific, measurable dimensions where TAIII diverges from its comparators, providing a rigorous basis for compound selection.

Quantitative Differentiation of Timosaponin AIII from Its Closest Analogs


Tumor-Selective Cytotoxicity: Timosaponin AIII vs. Timosaponin BII

Timosaponin AIII (TAIII) demonstrates preferential cytotoxicity toward tumor cells while sparing normal cells, a selectivity profile not observed with the more abundant co-occurring saponin timosaponin BII (TBII). TAIII induces cell death in multiple cancer cell lines via mTORC1 inhibition and ER stress induction, whereas TBII shows little to no cytotoxicity under identical conditions [1]. Enzymatic removal of the extra sugar moiety in TBII converts it to TAIII, directly conferring cytotoxic activity and confirming that the glycosylation pattern is the structural determinant of this differential activity [1].

Oncology Cytotoxicity mTORC1 ER Stress

Neuroprotective Efficacy: Timosaponin AIII vs. Other Steroidal Saponins

In a comparative behavioral study, timosaponin AIII (TAIII) demonstrated the most potent reversal of scopolamine-induced memory deficits among a panel of saponins isolated from *Anemarrhena asphodeloides*, including sarsasapogenin. TAIII significantly restored performance in both passive avoidance and Morris water maze tests [1]. Mechanistically, TAIII inhibits acetylcholinesterase (AChE) activity with an IC50 of 35.4 µM and increases hippocampal acetylcholine levels in scopolamine-treated mice [1].

Neuroscience Memory Enhancement Acetylcholinesterase Alzheimer's Disease

Pharmacokinetic Divergence: Timosaponin AIII vs. Timosaponin BIII

The oral pharmacokinetic profile of timosaponin AIII (TAIII) differs markedly from that of timosaponin BIII (TBIII), a co-occurring furostanol saponin. Following oral administration of crude *Anemarrhenae Rhizoma* (AR) extract, TAIII exhibits significantly lower systemic exposure compared to TBIII [1]. The absolute oral bioavailability of TAIII has been independently determined to be only 9.18% in rats, with poor permeability (Papp 4.98-5.42 × 10⁻⁷ cm/s) and low aqueous solubility (30.58 µg/mL) identified as contributing factors [2].

Pharmacokinetics Bioavailability Drug Development ADME

Hemolytic Activity: Timosaponin AIII vs. Five Other Anemarrhena Saponins

In a comparative assessment of six steroidal saponins isolated from *Anemarrhena asphodeloides*, timosaponin AIII (TAIII) exhibited a unique and strong hemolytic effect on human blood, whereas the other compounds showed either minimal or no hemolytic activity [1]. Specifically, among anemarrhenasaponin I, anemarrhenasaponin Ia, timosaponin B-I, timosaponin B-II, timosaponin B-III, and TAIII, only TAIII demonstrated a strong hemolytic response, with anemarrhenasaponin Ia showing a slight effect [1].

Toxicology Hemolysis Safety Assessment Saponin

Anti-Inflammatory Potency: Timosaponin AIII vs. Its Metabolite Sarsasapogenin

While both timosaponin AIII (TAIII) and its gut microbiota metabolite sarsasapogenin exhibit anti-inflammatory effects by inhibiting NF-κB and MAPK activation, sarsasapogenin demonstrates superior potency in multiple assays. In a comparative study, sarsasapogenin more potently inhibited degranulation and IL-4 protein expression in RBL-2H3 cells induced by IgE-antigen complex than TAIII [1]. Furthermore, *in vivo* anti-inflammatory effects in a TNBS-induced colitis model were more pronounced with sarsasapogenin than with TAIII [2].

Inflammation Colitis NF-κB Th17/Treg Immunology

Antiplatelet Selectivity: Timosaponin AIII vs. Broad-Spectrum Antiplatelet Agents

Timosaponin AIII (TAIII) was identified as a potent inhibitor of U46619-induced rat platelet aggregation (IC50 = 10.6 µM) with superior selectivity for the thromboxane A2 (TP) receptor over other GPCRs and PKC activators [1]. Unlike broad-spectrum antiplatelet agents such as aspirin or P2Y12 inhibitors, TAIII preferentially targets Gq-mediated PLC/PKC signaling from the TP receptor without affecting G12/13 or Gz pathways, nor does it inhibit platelet shape change [1]. This mechanism-specific action distinguishes TAIII from conventional antiplatelet drugs and may offer a differentiated safety profile.

Cardiovascular Thrombosis Platelet Aggregation TP Receptor

Defined Research and Industrial Application Scenarios for Timosaponin AIII Based on Quantitative Evidence


Oncology Research: Selective Tumor Cytotoxicity and mTOR Pathway Studies

Investigators studying tumor-selective apoptosis should utilize TAIII as a positive control or lead compound due to its demonstrated preferential cytotoxicity toward cancer cells (IC50 2.5-6 µM in BT474 and MDA-MB-231 cells) while sparing normal cells. This selectivity is not observed with timosaponin BII, making TAIII the only relevant saponin from *Anemarrhena asphodeloides* for this application [1]. Studies focused on mTORC1 inhibition and ER stress induction can employ TAIII as a tool compound to dissect these pathways in a tumor-selective context.

Neuroscience and Cognitive Impairment Models

For preclinical models of cholinergic dysfunction and memory impairment, TAIII is the preferred compound over other *Anemarrhena* saponins. It has been shown to most potently reverse scopolamine-induced deficits in passive avoidance and Morris water maze tests, and it inhibits acetylcholinesterase with an IC50 of 35.4 µM [1]. Researchers should not substitute TAIII with sarsasapogenin or timosaponin BII for cognitive enhancement studies, as these analogs lack comparable efficacy in behavioral assays [1].

Thrombosis and Cardiovascular Drug Discovery

TAIII serves as a mechanistically distinct antiplatelet lead compound that selectively inhibits the thromboxane A2 (TP) receptor/Gq signaling pathway (IC50 = 10.6 µM) without affecting G12/13 or Gz pathways or platelet shape change [1]. This pathway selectivity differentiates TAIII from broad-spectrum antiplatelet agents like aspirin and P2Y12 inhibitors. Cardiovascular researchers investigating TP receptor antagonism or seeking novel anti-thrombotic agents with potentially reduced bleeding risk should prioritize TAIII over other steroidal saponins [1].

ADME and Formulation Development Studies

TAIII exhibits low absolute oral bioavailability (9.18%) and poor aqueous solubility (30.58 µg/mL) due to low permeability and P-gp-mediated efflux [1]. This profile makes TAIII an excellent model compound for formulation scientists developing solubility enhancement strategies (e.g., liposomes, nanoparticles, or antibody-modified delivery systems). Comparative pharmacokinetic studies with timosaponin BIII (which shows 4.6-fold higher AUC(0-t) after oral administration) [2] provide a valuable framework for assessing the impact of structural differences on oral absorption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for timosaponin AIII

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.